Glyceryl 1-caprylate dicaprate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

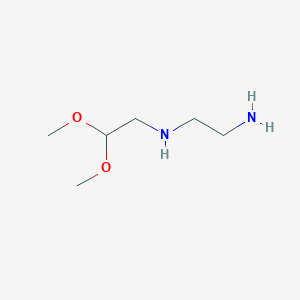

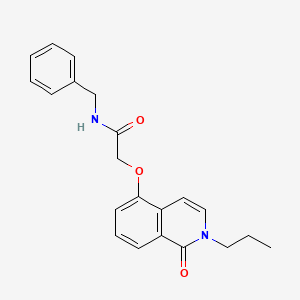

Glyceryl 1-caprylate dicaprate is a compound with the molecular formula C31H58O6 . It is a mixture of glyceryl monoester and diesters, mainly mono- and di-O-octanoylglycerol, containing variable quantities of triesters of fatty acids composed predominantly of caprylic acid .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 526.8 g/mol . The compound has a complex structure with 37 heavy atoms . The InChI representation of the molecule is InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 526.8 g/mol . It has a high XLogP3-AA value of 11.1, indicating its lipophilic nature . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 30 rotatable bonds, suggesting a high degree of molecular flexibility . The topological polar surface area is 78.9 Ų .

科学的研究の応用

Environmental Sensing and Analysis

Glycerol derivatives are utilized in the development of sensitive and selective sensors for environmental monitoring. For instance, a study explored the creation of an electrochemical sensor based on a molecularly imprinted polymer with gold nanoparticles for glycerol determination in wastewater, highlighting the importance of monitoring glycerol levels due to its widespread use and potential environmental impact (Motia, Bouchikhi, Llobet, & El Bari, 2020).

Material Science and Energy Storage

Research in material science has demonstrated the use of glycerol and caprylic acid derivatives for thermal energy storage applications. A study detailed the preparation of microcapsules containing caprylic acid with polyethylacrylate shells, showcasing their potential in thermal energy storage (Konuklu, 2014).

Biomedical Applications

In the biomedical field, glycerol-based polymers have been developed for tissue engineering and drug delivery systems. A study focused on the development of polycaprolactone/hydroxyapatite composite resin for digital light projection 3D printing, utilizing glycerol caprolactone triacrylate, indicating the versatility of glycerol derivatives in creating advanced materials for biomedical applications (Lin et al., 2020).

Cosmetics and Personal Care

Glycerol derivatives are commonly used in cosmetics for their humectant and emollient properties. The safety assessment of 1,2-glycols, including caprylyl glycol, as used in cosmetics, underscores the importance of understanding the dermal absorption and toxicological profiles of these compounds to ensure safe usage in consumer products (Johnson et al., 2012).

作用機序

Target of Action

Glyceryl 1-caprylate dicaprate is a type of medium-chain triglyceride . Its primary targets are the cells of the gastrointestinal tract, where it acts as a permeation enhancer . These enhancers increase the permeability of the intestinal epithelium, allowing for improved absorption of certain pharmaceuticals .

Mode of Action

The compound interacts with the cells of the intestinal epithelium, altering their permeability . This is achieved by modifying the cell membrane’s lipid structure, which allows for increased absorption of certain substances

Biochemical Pathways

By enhancing permeability, it facilitates the passage of these substances into the bloodstream, thereby influencing their bioavailability .

Pharmacokinetics

As a permeation enhancer, it is known to influence the adme properties of other substances . By increasing intestinal permeability, it can enhance the absorption and subsequent distribution of co-administered pharmaceuticals .

Result of Action

The primary result of this compound’s action is the enhanced absorption of certain pharmaceuticals in the gastrointestinal tract . This can lead to increased bioavailability of these substances, potentially improving their therapeutic efficacy .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract. Factors such as pH, presence of other substances, and the health of the intestinal epithelium can all impact the compound’s efficacy as a permeation enhancer

特性

IUPAC Name |

(2-decanoyloxy-3-octanoyloxypropyl) decanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOXIGZKRZJQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-tert-butyl-8-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2859847.png)

![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)

![N-cyclopentyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2859856.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide](/img/structure/B2859864.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2859866.png)